3-(isopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide
Description
3-(Isopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide is a benzamide derivative featuring a benzo[d]thiazol-6-ylamine core linked to a benzamide moiety substituted with an isopropylsulfonyl group at the 3-position.
Properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-6-yl)-3-propan-2-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-11(2)25(22,23)15-6-4-5-13(9-15)18(21)20-14-7-8-16-17(10-14)24-12(3)19-16/h4-11H,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJPRJOEDVEVJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(isopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Isopropylsulfonyl Group: The isopropylsulfonyl group can be introduced via sulfonylation of the benzothiazole derivative using isopropylsulfonyl chloride in the presence of a base such as triethylamine.
Amidation Reaction: The final step involves the coupling of the sulfonylated benzothiazole with 3-aminobenzamide under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(isopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated benzothiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds similar to 3-(isopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide exhibit significant anticancer properties. For instance, benzothiazole derivatives have been studied for their ability to inhibit cancer cell proliferation. In a study involving various benzothiazole derivatives, it was found that modifications in the sulfonyl group could enhance the anticancer activity by affecting the compound's interaction with cellular targets .
1.2 Neuroleptic Effects
Benzamide derivatives have been evaluated for their neuroleptic effects, which may be relevant for the treatment of psychotic disorders. A study demonstrated that certain benzamide compounds could inhibit apomorphine-induced stereotyped behavior in rats, suggesting potential use as antipsychotic agents . The structural similarities between these compounds and 3-(isopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide imply similar therapeutic potential.
Biological Activities
2.1 Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in disease processes. For example, certain sulfonamide derivatives have shown inhibitory effects on serine/threonine proteases, which are crucial in various signaling pathways associated with cancer and inflammation . The isopropylsulfonyl group could enhance binding affinity and specificity towards these enzymes.
2.2 Antimicrobial Properties
Benzothiazole derivatives have also been recognized for their antimicrobial properties. Studies show that modifications to the benzothiazole structure can lead to enhanced antibacterial and antifungal activities . The presence of the sulfonyl group in 3-(isopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide may contribute to this effect by improving solubility and bioavailability.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(isopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as a potent inhibitor of monoamine oxidase (MAO), particularly the MAO-B isoform. This inhibition prevents the breakdown of neurotransmitters, thereby increasing their availability in the brain.
Molecular Pathways: By inhibiting MAO-B, the compound modulates the levels of neurotransmitters like dopamine and serotonin, which are crucial for mood regulation and cognitive functions.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s key structural differentiator is the isopropylsulfonyl substituent on the benzamide ring, which distinguishes it from analogs with methoxy, methylthio, or heterocyclic substituents. Below is a comparative analysis:
Key Observations :
- Analogs like 7s () incorporate heterocyclic side chains (e.g., pyrimidinyl) that may influence binding to biological targets, whereas the target’s sulfonyl group could modulate electronic effects or steric hindrance .
- The absence of melting point data for the target compound limits direct comparisons, though analogs with similar molecular weights (e.g., 7s: 169–171°C) suggest moderate thermal stability .
Biological Activity
3-(Isopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide, a member of the benzothiazole derivative class, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 366.47 g/mol. Its structure includes an isopropylsulfonyl group attached to a benzamide moiety and a methyl-substituted benzothiazole ring, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₃S |
| Molecular Weight | 366.47 g/mol |
| IUPAC Name | 3-(isopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide |
| Chemical Class | Benzothiazole Derivative |
The biological activity of 3-(isopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide primarily involves its role as an enzyme inhibitor . Notably, it has been investigated for its potential as a monoamine oxidase B (MAO-B) inhibitor , which is significant in the treatment of neurodegenerative disorders like Parkinson's disease. By inhibiting MAO-B, the compound may increase the levels of neurotransmitters such as dopamine in the brain, providing therapeutic benefits.
Biological Activity Studies
Recent studies have highlighted the antitumor and antimicrobial activities of compounds structurally similar to 3-(isopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide. For instance:
- Antitumor Activity : Compounds with similar structures have demonstrated significant anticancer properties in vitro. In particular, they showed promising results against various cancer cell lines, indicating their potential as new antitumor agents.
- Antimicrobial Activity : The compound's derivatives have also been tested for antibacterial properties, showing effectiveness against several bacterial strains.
Comparative Analysis of Biological Activities
The following table summarizes the biological activities reported for similar compounds:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(isopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as the benzothiazole amine core and the isopropylsulfonylbenzoyl chloride. Key steps include:
- Amide Coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF under nitrogen to link the benzamide and benzothiazole moieties .
- Sulfonylation : React the intermediate with isopropylsulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures improves yield (≥75%) and purity (>95%) .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d6 or CDCl3) to verify substituent positions (e.g., sulfonyl group at δ 3.2–3.5 ppm for isopropyl protons) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase to assess purity (>98%) .
- Mass Spectrometry (HRMS) : Electrospray ionization (ESI+) to confirm molecular weight (e.g., [M+H]+ at m/z 403.12) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodology :
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure and IC50 calculation .
- Enzyme Inhibition : Kinase or protease inhibition assays using fluorescence-based substrates (e.g., ATPase-Glo™ for kinase activity) .
- Antimicrobial Testing : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, C. albicans) .
Advanced Research Questions
Q. How can structural modifications enhance target selectivity or reduce off-target effects?
- Methodology :
- Structure-Activity Relationship (SAR) : Replace the isopropylsulfonyl group with cyclopropyl or tert-butyl sulfonamide to evaluate steric/electronic effects on target binding .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., EGFR, PARP) and identify key hydrogen bonds/π-π interactions .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS to identify vulnerable sites (e.g., sulfonamide hydrolysis) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Dose-Response Reproducibility : Validate assays using standardized protocols (e.g., identical cell passage numbers, serum-free conditions) .
- Batch Variability Analysis : Compare multiple synthetic batches via HPLC and biological testing to isolate purity-related discrepancies .
- Theoretical Framework Alignment : Link results to established mechanisms (e.g., apoptosis pathways for cytotoxicity) to contextualize outliers .
Q. How can environmental impact assessments be integrated into the compound’s research lifecycle?
- Methodology :
- Environmental Persistence : Use OECD 307 guidelines to study biodegradation in soil/water systems under aerobic/anaerobic conditions .
- Ecotoxicology : Daphnia magna acute toxicity testing (48 hr EC50) and algal growth inhibition assays (72 hr) to assess aquatic risks .
- Bioaccumulation Modeling : Predict logP values (e.g., using ChemAxon) and compare to regulatory thresholds (logP >3 indicates high bioaccumulation risk) .
Q. What advanced techniques optimize large-scale synthesis without compromising purity?
- Methodology :
- Flow Chemistry : Implement continuous flow reactors for sulfonylation steps to improve heat transfer and reduce byproducts .
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
- Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) in extraction steps to enhance sustainability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
